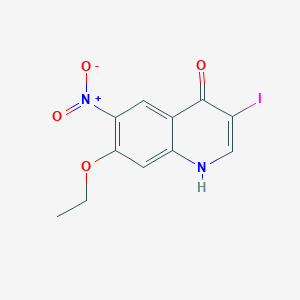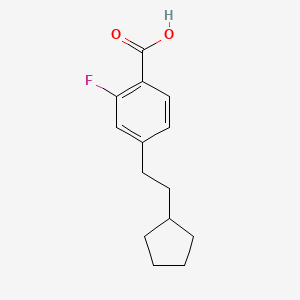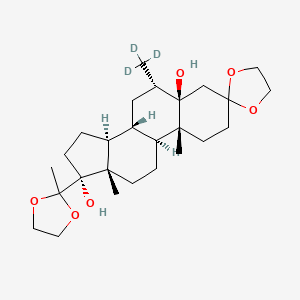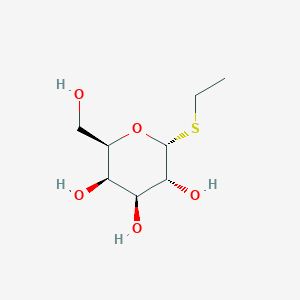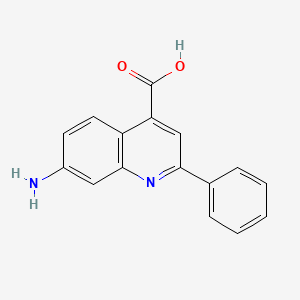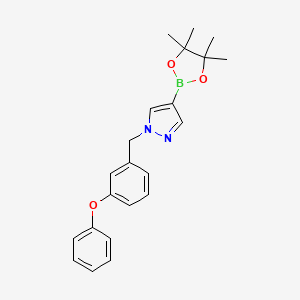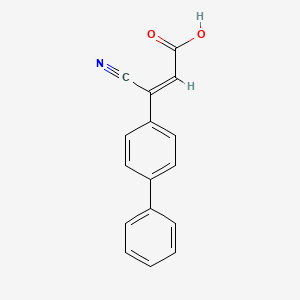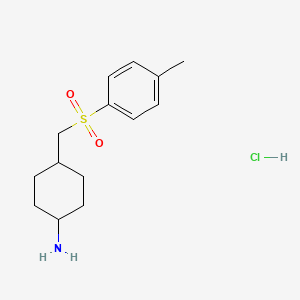![molecular formula C13H15NO3 B15338785 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione is a heterocyclic compound that belongs to the oxazolidinone class It features a five-membered ring structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, the use of high-throughput reactors, and advanced purification techniques to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the original compound.
Applications De Recherche Scientifique
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidinone ring structure but may have different substituents, leading to variations in their properties and applications.
Oxazoles: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazolidinones: These compounds contain a sulfur atom in place of the oxygen atom in the ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)9-6-4-8(5-7-9)10-11(15)17-12(16)14-10/h4-7,10H,1-3H3,(H,14,16) |
Clé InChI |
PFQQZIOVCOKIAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


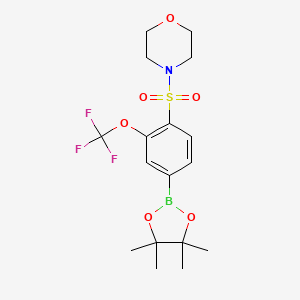
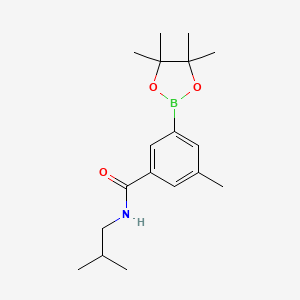
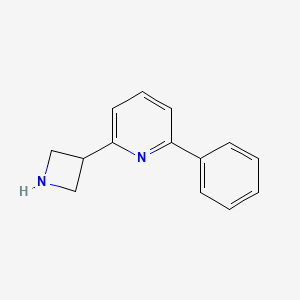
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
